molecular formula C20H22FNO2 B5821105 2-(4-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide

2-(4-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide

Cat. No.: B5821105
M. Wt: 327.4 g/mol
InChI Key: PXEMFIVXKDSANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide is an organic compound that features a cyclohexyl group attached to a phenoxy moiety, which is further linked to an acetamide group substituted with a fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-cyclohexylphenol with an appropriate halogenated acetic acid derivative, such as chloroacetic acid, under basic conditions to form 4-cyclohexylphenoxyacetic acid.

    Amidation Reaction: The phenoxyacetic acid intermediate is then reacted with 2-fluoroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent selection, temperature control, and purification techniques like recrystallization or chromatography are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The phenoxy and fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenoxy and fluorophenyl rings.

Scientific Research Applications

2-(4-Cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and fluorophenyl groups may facilitate binding to hydrophobic pockets within the target, while the acetamide group can form hydrogen bonds, stabilizing the interaction. This compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

    2-(4-Cyclohexylphenoxy)acetamide: Lacks the fluorophenyl group, which may affect its binding affinity and specificity.

    N-(2-Fluorophenyl)acetamide: Lacks the phenoxy and cyclohexyl groups, potentially altering its hydrophobic interactions and overall activity.

Uniqueness: 2-(4-Cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide is unique due to the combination of its structural features, which confer specific physicochemical properties and biological activities. The presence of both cyclohexyl and fluorophenyl groups enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

2-(4-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2/c21-18-8-4-5-9-19(18)22-20(23)14-24-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEMFIVXKDSANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.